molecular formula C25H29NO6 B265573 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265573
M. Wt: 439.5 g/mol
InChI Key: JZYYITIJMSCSPY-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential in scientific research applications. Its unique structure and properties have led to investigations into its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cell growth and proliferation. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can have a range of biochemical and physiological effects, including the inhibition of certain enzymes and pathways involved in cancer cell growth and proliferation. The compound has also been found to have activity against certain bacterial strains and may have potential as an antibiotic.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its unique structure and properties, which make it a promising candidate for drug discovery and cancer research. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for research on 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one. One area of focus is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further investigations into the compound's mechanism of action and its potential as a cancer treatment or antibiotic are needed. Finally, studies on the compound's toxicity and safety profile are necessary before it can be considered for clinical use.

Synthesis Methods

The synthesis method for 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of an amine with an aldehyde, followed by a condensation reaction with a ketone. The resulting product is then subjected to a series of reactions to yield the final compound. This synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential in scientific research applications, particularly in the fields of cancer research and drug discovery. Studies have shown that the compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, the compound has been found to have activity against certain bacterial strains and may have potential as an antibiotic.

properties

Product Name

5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

(4E)-5-(2-ethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO6/c1-5-32-20-10-7-6-9-19(20)22-21(24(28)25(29)26(22)13-8-14-30-3)23(27)18-12-11-17(31-4)15-16(18)2/h6-7,9-12,15,22,27H,5,8,13-14H2,1-4H3/b23-21+

InChI Key

JZYYITIJMSCSPY-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCCOC

SMILES

CCOC1=CC=CC=C1C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCCOC

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

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